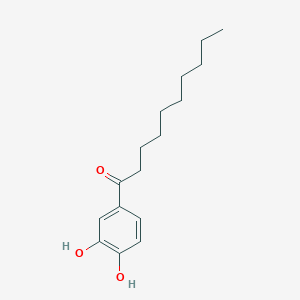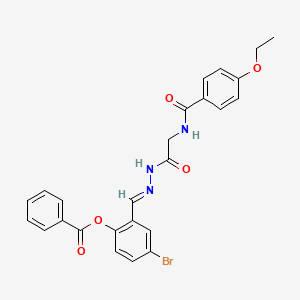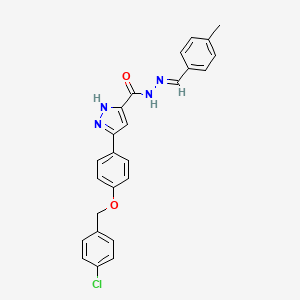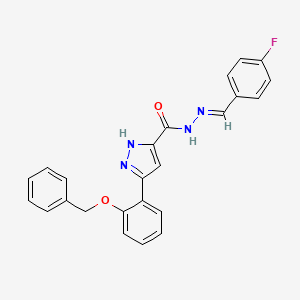
1-(3,4-Dihydroxyphenyl)-1-decanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-1-decanone is an organic compound characterized by the presence of a decanone chain attached to a dihydroxyphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-(3,4-Dihydroxyphenyl)-1-decanon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von 3,4-Dihydroxybenzaldehyd mit einem Decanon-Derivat unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator, wie z. B. eine Lewis-Säure, und wird in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Die Reaktionsbedingungen, einschließlich Temperatur und Zeit, werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu erzielen.
Industrielle Produktionsverfahren: In einem industriellen Umfeld kann die Produktion von 1-(3,4-Dihydroxyphenyl)-1-decanon große Batch- oder kontinuierliche Verfahren umfassen. Die Verwendung effizienter Katalysatoren und optimierter Reaktionsbedingungen gewährleistet die Skalierbarkeit und Kosteneffizienz des Produktionsprozesses. Darüber hinaus werden Reinigungsschritte, wie z. B. Umkristallisation oder Chromatographie, eingesetzt, um die Verbindung in reiner Form zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1-(3,4-Dihydroxyphenyl)-1-decanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Dihydroxygruppen können oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.
Substitution: Die phenolischen Hydroxylgruppen können an Substitutionsreaktionen teilnehmen, wie z. B. Veresterung oder Veretherung.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren oder basischen Bedingungen.
Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Säurechloride oder Alkylhalogenide in Gegenwart einer Base wie Pyridin oder Triethylamin.
Hauptprodukte:
Oxidation: Chinone.
Reduktion: Alkohole.
Substitution: Ester oder Ether.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-1-decanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird wegen seiner möglichen antioxidativen Eigenschaften aufgrund des Vorhandenseins von Dihydroxygruppen untersucht.
Medizin: Wird wegen seiner möglichen therapeutischen Wirkungen untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den 1-(3,4-Dihydroxyphenyl)-1-decanon seine Wirkungen entfaltet, beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:
Antioxidative Aktivität: Die Dihydroxygruppen können freie Radikale abfangen und so oxidativen Stress reduzieren.
Entzündungshemmende Aktivität: Die Verbindung kann die Produktion von proinflammatorischen Zytokinen hemmen.
Krebshemmende Aktivität: Sie kann Apoptose in Krebszellen induzieren, indem sie bestimmte Signalwege aktiviert.
Wirkmechanismus
The mechanism by which 1-(3,4-Dihydroxyphenyl)-1-decanone exerts its effects involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroxyphenyl)-1-decanon kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-(3,4-Dihydroxyphenyl)-1-ethanon: Ein kürzerkettiges Analogon mit ähnlichen antioxidativen Eigenschaften.
1-(3,4-Dihydroxyphenyl)-1-propanon: Ein weiteres Analogon mit möglichen entzündungshemmenden Wirkungen.
1-(3,4-Dihydroxyphenyl)-1-butanon: Bekannt für seine mögliche krebshemmende Aktivität.
Die Einzigartigkeit von 1-(3,4-Dihydroxyphenyl)-1-decanon liegt in seiner längeren Decanon-Kette, die seine Löslichkeit, Bioverfügbarkeit und die gesamte biologische Aktivität beeinflussen kann.
Eigenschaften
CAS-Nummer |
2754-54-3 |
|---|---|
Molekularformel |
C16H24O3 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
1-(3,4-dihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-14(17)13-10-11-15(18)16(19)12-13/h10-12,18-19H,2-9H2,1H3 |
InChI-Schlüssel |
MAAOXUGFTUYHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)C1=CC(=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016535.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016540.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-(4-bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016547.png)



![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016566.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12016570.png)
![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12016574.png)


![methyl 4-{1-[2-(diethylamino)ethyl]-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B12016584.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12016611.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide](/img/structure/B12016623.png)
